Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate
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Description
“Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate” is a chemical compound with the IUPAC name “methyl 4-[(dimethylamino)carbonyl]benzoate”. It has a molecular weight of 207.23 . This compound is related to 1-Methyl-4-piperidinyl benzoate, which has a molecular formula of C13H17NO2 and an average mass of 219.280 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.23 .Scientific Research Applications
Analgesic Activity
Aromatic carboxylic esters of 1-methyl-4-piperidinol, related structurally to the compound , were synthesized and evaluated for their analgesic activity. One derivative showed nearly twice the activity of codeine in mouse hot-plate assays, indicating potential for development as analgesics without the morphine-like physical dependence liability (J. Waters, 1978).
Structural Chemistry
The orientation of the carbamoyl group in similar compounds has been studied for insights into crystal structure and molecular conformation. For instance, one compound exhibited an out-of-plane orientation of the carbamoyl group, with methyl groups in axial configurations, which could influence the binding and activity of these molecules (Y. Mikata, 1997).
Antiparasitic Activity
Benzoic acid derivatives from Piper species, structurally related to the compound of interest, have shown significant antiparasitic activities. These findings suggest that structural analogs of the compound could be explored for antiparasitic properties (Ninoska Flores et al., 2008).
Organic Synthesis and Medicinal Chemistry
The compound has relevance in the field of organic synthesis and medicinal chemistry as an intermediate or a functional group in the development of pharmaceuticals. For example, it was involved in the synthesis of oxindoles, which are significant in medicinal chemistry for their role as enzyme inhibitors and potential therapeutic agents (J. Magano et al., 2014).
Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives, structurally related to the target compound, were isolated from Piper aduncum leaves and demonstrated antimicrobial and molluscicidal activities. This suggests a potential avenue for the development of new antimicrobial agents (J. Orjala et al., 1993).
properties
IUPAC Name |
methyl 4-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20(2)18(24)21-10-8-13(9-11-21)12-19-16(22)14-4-6-15(7-5-14)17(23)25-3/h4-7,13H,8-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYZGUYLTOLVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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